![molecular formula C16H18N2OS B4287164 N-isopropyl-N'-(2-phenoxyphenyl)thiourea](/img/structure/B4287164.png)
N-isopropyl-N'-(2-phenoxyphenyl)thiourea
Overview
Description
N-isopropyl-N'-(2-phenoxyphenyl)thiourea (IPP) is a chemical compound that has been widely used in scientific research due to its unique properties. IPP is a thiourea derivative that has been synthesized by several methods and has been used in various fields of research, including biochemistry and pharmacology.
Mechanism of Action
N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been shown to inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. Cytochrome P450 is a family of enzymes that play a crucial role in the metabolism of drugs and other foreign compounds. Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of these enzymes, N-isopropyl-N'-(2-phenoxyphenyl)thiourea can alter the metabolism of drugs and neurotransmitters, leading to various physiological effects.
Biochemical and Physiological Effects
N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-isopropyl-N'-(2-phenoxyphenyl)thiourea can inhibit the activity of cytochrome P450 and monoamine oxidase. In vivo studies have shown that N-isopropyl-N'-(2-phenoxyphenyl)thiourea can alter the metabolism of drugs and neurotransmitters, leading to various physiological effects. N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-isopropyl-N'-(2-phenoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized by several methods. It has been widely used in scientific research and has been shown to have unique properties that make it a useful tool for studying the mechanism of action of thiourea derivatives. However, N-isopropyl-N'-(2-phenoxyphenyl)thiourea also has limitations for lab experiments. It is a toxic compound that can cause harm to researchers if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-isopropyl-N'-(2-phenoxyphenyl)thiourea. One direction is to study the structure-activity relationship of N-isopropyl-N'-(2-phenoxyphenyl)thiourea and other thiourea derivatives. This could lead to the discovery of more potent and selective inhibitors of cytochrome P450 and monoamine oxidase. Another direction is to study the pharmacokinetics and pharmacodynamics of N-isopropyl-N'-(2-phenoxyphenyl)thiourea in animal models and humans. This could lead to the development of new drugs that target cytochrome P450 and monoamine oxidase. Finally, future research could focus on the toxicology of N-isopropyl-N'-(2-phenoxyphenyl)thiourea and other thiourea derivatives, with the goal of identifying safer compounds for use in scientific research.
Scientific Research Applications
N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been used in various fields of scientific research, including biochemistry, pharmacology, and toxicology. In biochemistry, N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been used as a tool to study the mechanism of action of thiourea derivatives. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. In pharmacology, N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been used as a reference compound to evaluate the activity of other thiourea derivatives. In toxicology, N-isopropyl-N'-(2-phenoxyphenyl)thiourea has been used to study the toxicity of thiourea derivatives and their effects on various organs.
properties
IUPAC Name |
1-(2-phenoxyphenyl)-3-propan-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDDDZQLNDCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-propan-2-ylthiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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